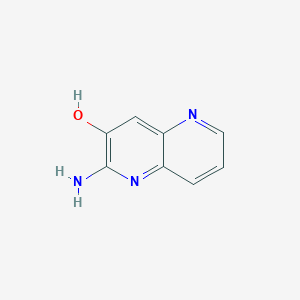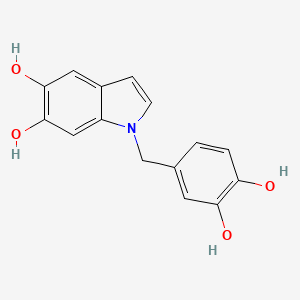
1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol is a compound that features both indole and catechol moieties. This unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol typically involves the condensation of 3,4-dihydroxybenzaldehyde with indole derivatives under specific reaction conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity levels required for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol undergoes various types of chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to form quinones.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include quinones from oxidation, reduced indole derivatives from reduction, and various substituted indoles from electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol involves its interaction with various molecular targets and pathways. The catechol moiety can participate in redox reactions, influencing cellular oxidative stress levels. The indole ring can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxybenzylamine: Shares the catechol moiety but lacks the indole ring.
5,6-Dihydroxyindole: Contains the indole ring but lacks the catechol moiety.
1-(3,4-Dihydroxyphenyl)-2-(1H-indol-3-yl)ethanone: Similar structure but with an additional ketone group.
Uniqueness
1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol is unique due to the presence of both the indole and catechol moieties, allowing it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its similar compounds.
Eigenschaften
Molekularformel |
C15H13NO4 |
|---|---|
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
1-[(3,4-dihydroxyphenyl)methyl]indole-5,6-diol |
InChI |
InChI=1S/C15H13NO4/c17-12-2-1-9(5-13(12)18)8-16-4-3-10-6-14(19)15(20)7-11(10)16/h1-7,17-20H,8H2 |
InChI-Schlüssel |
NSMXEBWEZHORIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CN2C=CC3=CC(=C(C=C32)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


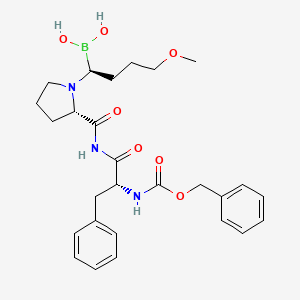
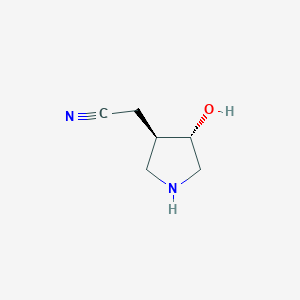
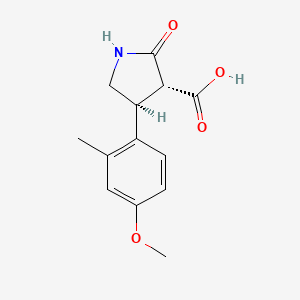
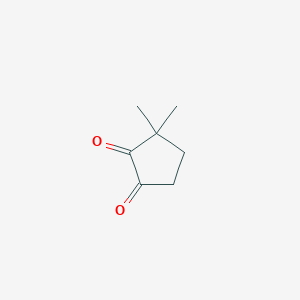
![[1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B12944205.png)
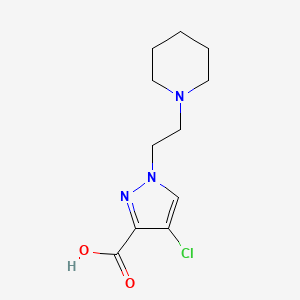
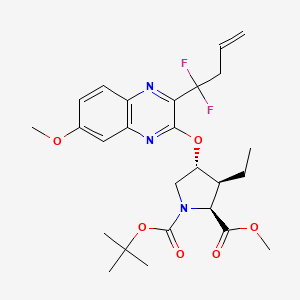
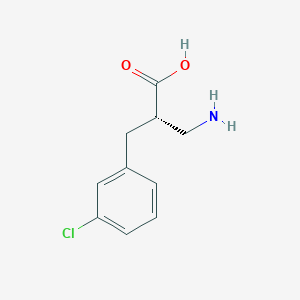
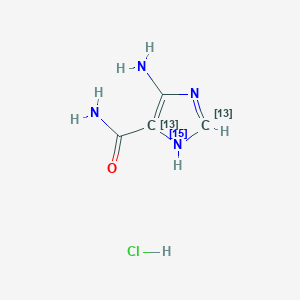
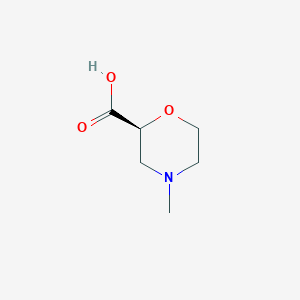

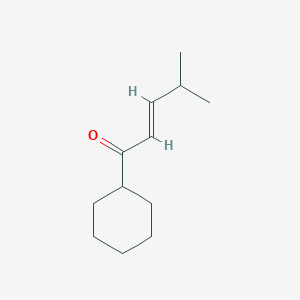
![2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944255.png)
